molecular formula C33H50N2O4S3 B14947437 2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide

2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide

Katalognummer: B14947437
Molekulargewicht: 635.0 g/mol
InChI-Schlüssel: ORRPNXVIACOQTG-YHZPTAEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple isopropyl groups and a thiazolidine ring, making it a subject of interest in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4,6-triisopropylbenzenesulfonyl chloride. This intermediate is then reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of solvents like chloroform and the application of specific temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis process and verify the compound’s structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiazolidine groups play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is unique due to its combination of multiple isopropyl groups and a thiazolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C33H50N2O4S3

Molekulargewicht

635.0 g/mol

IUPAC-Name

(NZ)-2,4,6-tri(propan-2-yl)-N-[3-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C33H50N2O4S3/c1-19(2)25-15-27(21(5)6)31(28(16-25)22(7)8)41(36,37)34-33-35(13-14-40-33)42(38,39)32-29(23(9)10)17-26(20(3)4)18-30(32)24(11)12/h15-24H,13-14H2,1-12H3/b34-33-

InChI-Schlüssel

ORRPNXVIACOQTG-YHZPTAEISA-N

Isomerische SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.